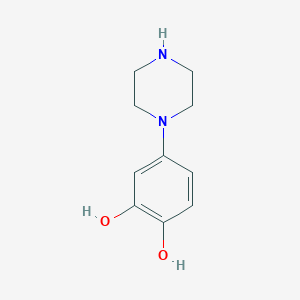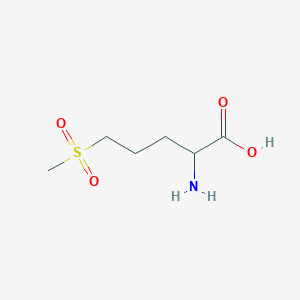
(5-Methoxynaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a methoxy group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Methoxynaphthalen-2-yl)methanol typically begins with commercially available 5-methoxynaphthalene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Methoxynaphthalen-2-yl)methanol can be oxidized to form (5-Methoxynaphthalen-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although less common, to form (5-Methoxynaphthalen-2-yl)methane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
Oxidation: (5-Methoxynaphthalen-2-yl)methanal.
Reduction: (5-Methoxynaphthalen-2-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
(5-Methoxynaphthalen-2-yl)methanol is used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (5-Methoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the methoxy group at the 6-position.
(5-Hydroxynaphthalen-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(5-Methoxynaphthalen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(5-Methoxynaphthalen-2-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical, chemical, and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(5-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7,13H,8H2,1H3 |
InChI Key |
PFHDKRKUDKIXID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
